molecular formula C27H34N2O7 B2727029 N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine CAS No. 1491146-40-7

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine

Cat. No.: B2727029
CAS No.: 1491146-40-7
M. Wt: 498.576
InChI Key: QPKJMQPFRFOBGM-UHFFFAOYSA-N
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Description

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine is a synthetic compound with intriguing properties It falls within a class of compounds known for their complex aromatic structures and potential biological activity

Synthetic Routes and Reaction Conditions

  • This compound is synthesized through a multi-step process, beginning with the formation of a benzo[a]heptalene intermediate. The intermediate undergoes various substitution reactions to introduce the acetylamino, trimethoxy, and oxo functional groups.

  • Reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to drive the substitutions efficiently.

Industrial Production Methods

  • Industrial production leverages similar synthetic routes but on a larger scale, utilizing bulk reagents and optimized reaction conditions to maximize yield and purity. This often involves automated reactors and rigorous quality control protocols.

Types of Reactions

  • The compound undergoes a variety of reactions, including oxidation, reduction, and substitution.

  • Oxidation: Can occur at the methoxy groups or the acetylamino group.

  • Reduction: May involve the ketone group, converting it to an alcohol.

  • Substitution: Mainly happens at the aromatic rings or at the amine group.

Common Reagents and Conditions

  • Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: Employs reagents like sodium borohydride or lithium aluminium hydride under anhydrous conditions.

  • Substitution: Often involves halogenation agents or nucleophiles under controlled pH and temperature.

Major Products Formed

  • Products vary based on the reaction type but may include hydroxyl derivatives (from reduction) or halogenated compounds (from substitution).

Scientific Research Applications

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine is studied for its potential in several fields:

  • Chemistry: As a complex synthetic target, it helps in studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: Its analogs are explored for their biological activity, including potential enzyme inhibition and cellular effects.

  • Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: Used in materials science for creating novel polymers and as a chemical intermediate in various production processes.

Molecular Targets and Pathways

  • The compound's effects are linked to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity by binding to active sites or alter receptor functions by mimicking natural ligands.

  • Specific pathways involved include inhibition of oxidative stress pathways or modulation of signal transduction mechanisms in cells.

Comparison with Similar Compounds

Comparing N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine with other compounds reveals its uniqueness.

Similar Compounds

  • N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]methylamine: Different amine substitution alters biological activity.

  • 7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalene: Lacks the norleucine moiety, impacting its interaction with biological targets.

Uniqueness

Hope this satisfies your curiosity!

Properties

IUPAC Name

2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O7/c1-6-7-8-21(27(32)33)29-20-12-10-17-18(14-22(20)31)19(28-15(2)30)11-9-16-13-23(34-3)25(35-4)26(36-5)24(16)17/h10,12-14,19,21H,6-9,11H2,1-5H3,(H,28,30)(H,29,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKJMQPFRFOBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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